Etazolate hydrochloride
Overview
Description
Etazolate Hydrochloride is a pyrazolopyridine derivative known for its unique pharmacological properties. It acts as a positive allosteric modulator of the GABA A receptor at the barbiturate binding site, an adenosine antagonist of the A1 and A2 subtypes, and a phosphodiesterase inhibitor selective for the PDE4 isoform . It has been studied for its potential use in treating conditions such as Alzheimer’s disease, anxiety, and depression .
Mechanism of Action
Target of Action
Etazolate hydrochloride primarily targets the GABA_A receptor , acting as a positive allosteric modulator . It also targets the adenosine A1 and A2 subtypes as an antagonist , and selectively inhibits the PDE4 isoform .
Mode of Action
This compound enhances the action of GABA_A receptors at the barbiturate binding site . This modulation increases the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an overall decrease in neuronal excitability . As an adenosine antagonist, it blocks the inhibitory effects of adenosine on its A1 and A2 subtypes . As a PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels .
Biochemical Pathways
The increased cAMP levels due to PDE4 inhibition by this compound can lead to a cascade of events, including the activation of protein kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB). This can lead to increased expression of genes like brain-derived neurotrophic factor (BDNF), which plays a key role in neuronal survival and growth .
Result of Action
This compound’s action on GABA_A receptors, adenosine receptors, and PDE4 can result in anxiolytic, antidepressant, and anti-inflammatory effects . Its role as an α-secretase activator leads to the production of soluble amyloid precursor protein (sAPPα), which is thought to have neuroprotective effects .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Etazolate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor at the barbiturate binding site, enhancing the receptor’s response to gamma-aminobutyric acid . Additionally, this compound functions as an adenosine antagonist, particularly affecting the A1 and A2 subtypes . It also inhibits phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate, thereby increasing the levels of cyclic adenosine monophosphate within cells .
Cellular Effects
This compound influences various cellular processes and functions. In neuronal cells, it has been shown to induce the production of soluble amyloid precursor protein alpha through the stimulation of the alpha-secretase pathway . This neuroprotective effect is associated with the modulation of the gamma-aminobutyric acid A receptor . Additionally, this compound modulates the release of inflammatory mediators through cyclic adenosine monophosphate-dependent and independent mechanisms . It has also been observed to exert neuroprotective effects against amyloid-beta toxicity, which is relevant in the context of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. As a positive allosteric modulator of the gamma-aminobutyric acid A receptor, it enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission . As an adenosine antagonist, this compound blocks the action of adenosine at the A1 and A2 receptors, which can influence various physiological processes . Furthermore, by inhibiting phosphodiesterase-4, this compound increases the levels of cyclic adenosine monophosphate, which can affect numerous cellular functions, including gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, maintaining its pharmacological activity over extended periods . Long-term studies have indicated that this compound can exert sustained neuroprotective effects, particularly in models of Alzheimer’s disease . Additionally, its ability to modulate inflammatory responses has been observed to persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic and neuroprotective effects without significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and gastrointestinal disturbances . The therapeutic window for this compound is relatively wide, allowing for effective dosing with minimal side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The inhibition of phosphodiesterase-4 by this compound leads to increased levels of cyclic adenosine monophosphate, which can influence metabolic flux and the levels of various metabolites within cells . Additionally, its interaction with the gamma-aminobutyric acid A receptor and adenosine receptors can affect the overall metabolic state of cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with specific transporters and binding proteins that facilitate its distribution to target sites . Its localization within the brain and other tissues is crucial for its pharmacological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized within the cytoplasm, where it interacts with its target receptors and enzymes . The compound’s ability to modulate the gamma-aminobutyric acid A receptor and inhibit phosphodiesterase-4 is dependent on its localization within specific cellular compartments . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etazolate Hydrochloride involves the reaction of ethyl 1-ethyl-4-hydrazinyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with isopropylidene hydrazine under specific conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired pharmaceutical grade compound .
Chemical Reactions Analysis
Types of Reactions
Etazolate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Etazolate Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the pharmacological effects of pyrazolopyridine derivatives.
Biology: It has been studied for its neuroprotective effects and its ability to modulate GABA A receptors.
Medicine: Clinical trials have investigated its potential in treating Alzheimer’s disease, anxiety, and depression.
Industry: It is used in the development of new pharmaceuticals targeting neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Cartazolate: Another pyrazolopyridine derivative with anxiolytic properties.
ICI-190,622: A compound with similar pharmacological effects.
Tracazolate: Known for its anxiolytic and neuroprotective properties.
Uniqueness
Etazolate Hydrochloride is unique due to its combined effects on GABA A receptors, adenosine receptors, and phosphodiesterase inhibition. This multi-target approach makes it a promising candidate for treating complex neurological disorders .
Properties
IUPAC Name |
ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUGJHJUZSJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045767 | |
Record name | Etazolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35838-58-5 | |
Record name | Etazolate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etazolate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etazolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etazolate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETAZOLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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